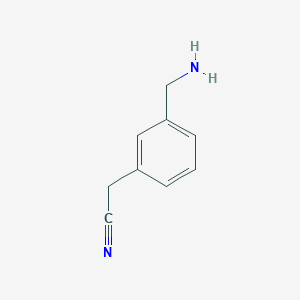
2-(3-(Aminomethyl)phenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is of interest due to its diverse applications in research, industry, and medicine.
2-(3-(Aminomethyl)phenyl)acetonitrile: is a chemical compound with the molecular formula C9H9NO. It consists of a benzene ring substituted with an aminomethyl group and a nitrile functional group.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-(3-(Aminomethyl)phenyl)acetonitrile involves various methods. One common approach is the reaction of 3-(aminomethyl)benzonitrile with an appropriate reagent.
Reaction Conditions: Specific reaction conditions may vary, but typical conditions involve the use of suitable solvents, catalysts, and temperature control.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Analyse Chemischer Reaktionen
Reactivity: 2-(3-(Aminomethyl)phenyl)acetonitrile can undergo several types of reactions
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are relevant. Reaction conditions depend on the specific transformation.
Major Products: The primary products depend on the reaction type. For example, reduction may yield substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity, functionalization, and potential as a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds or ligands targeting specific receptors.
Medicine: Investigations focus on its pharmacological properties, potential drug candidates, or therapeutic applications.
Industry: Applications in fine chemicals, pharmaceuticals, and materials science are areas of interest.
Wirkmechanismus
- The precise mechanism by which 2-(3-(Aminomethyl)phenyl)acetonitrile exerts its effects depends on its specific application.
- Molecular targets and pathways involved may vary, necessitating further research.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Highlighting its uniqueness requires comparing it to structurally related compounds.
Similar Compounds: While I don’t have a specific list, related compounds include other benzene derivatives with nitrile or amino groups.
Eigenschaften
Molekularformel |
C9H10N2 |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-[3-(aminomethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H10N2/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4,7,11H2 |
InChI-Schlüssel |
BUUNDASAMBILEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CN)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



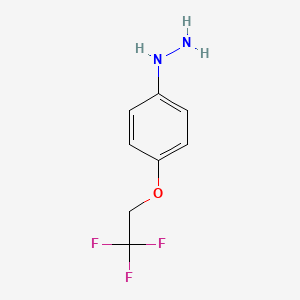
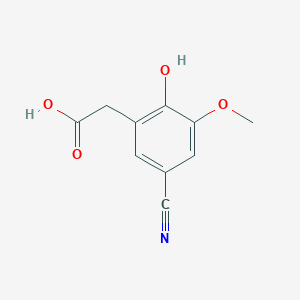


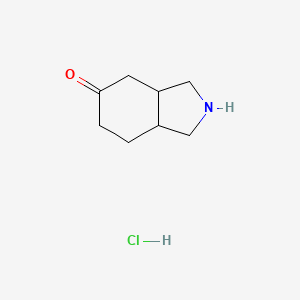

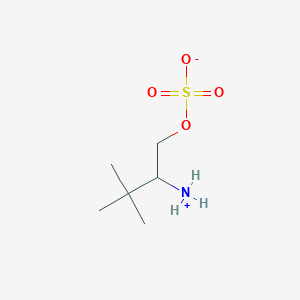
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)

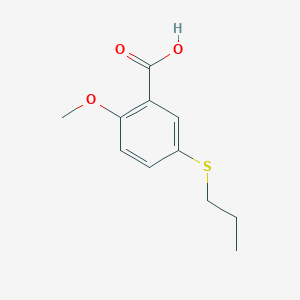

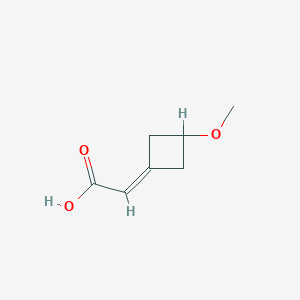
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
